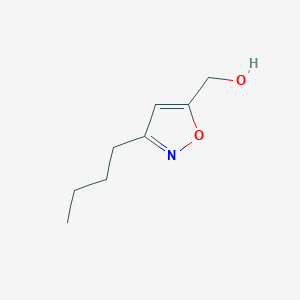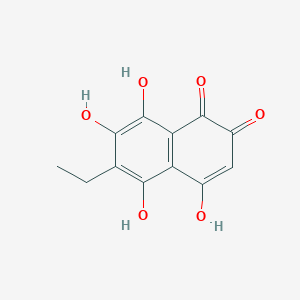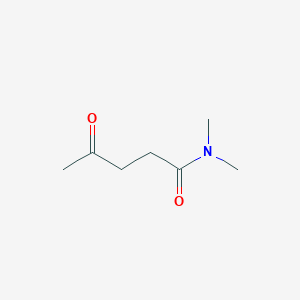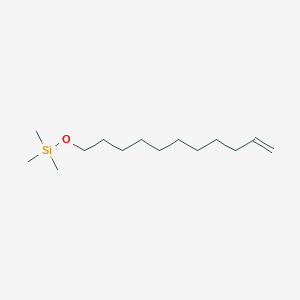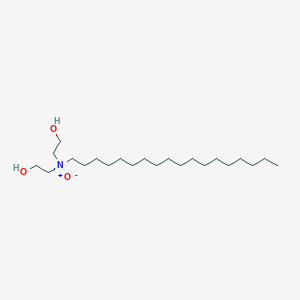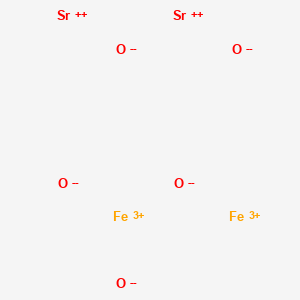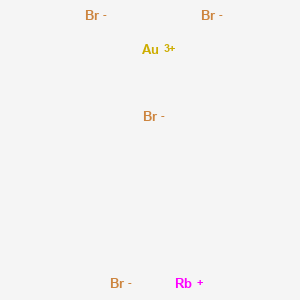
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- involves the induction of oxidative stress in cancer cells, leading to their death. The compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which damages their DNA and other cellular components. This, in turn, triggers apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
Studies have shown that Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the detoxification of ROS. Furthermore, Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Furthermore, its selective cytotoxicity towards cancer cells makes it an ideal candidate for the development of targeted cancer therapies. However, there are also limitations to using Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- in lab experiments. The compound is highly reactive and can be toxic to both cancer and normal cells at high concentrations. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)-. One area of interest is the development of targeted cancer therapies using this compound. Researchers are also exploring the potential use of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- in combination with other anticancer agents to enhance its efficacy. Furthermore, there is interest in studying the compound's potential use in the treatment of infectious diseases, such as viral and bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- and its potential side effects, which will be important for the development of safe and effective therapies.
Synthesemethoden
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- can be synthesized by reacting rubidium bromide with auric acid in the presence of hydrobromic acid. The process involves the reduction of auric acid to aurous acid, followed by the formation of the complex compound with rubidium bromide. The reaction is carried out under controlled conditions of temperature and pressure to ensure the purity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has selective cytotoxicity towards cancer cells, while sparing normal cells. This property makes it a promising candidate for the development of targeted cancer therapies. Furthermore, Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been shown to have antiviral and antibacterial properties, indicating its potential use in the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
13464-73-8 |
|---|---|
Produktname |
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)- |
Molekularformel |
C12H19Br4O2Rb |
Molekulargewicht |
602.05 g/mol |
IUPAC-Name |
gold(3+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/Au.4BrH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
VVCFEWRDPGNGSB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Au+3] |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Au+3] |
Andere CAS-Nummern |
13464-73-8 |
Verwandte CAS-Nummern |
17083-68-0 (Parent) |
Synonyme |
rubidium tetrabromoaurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





